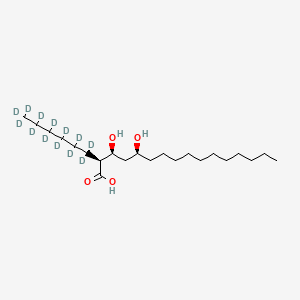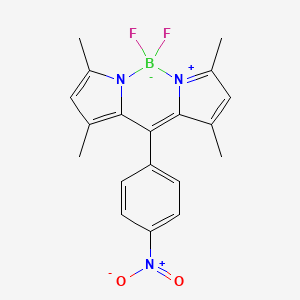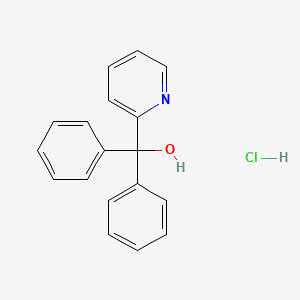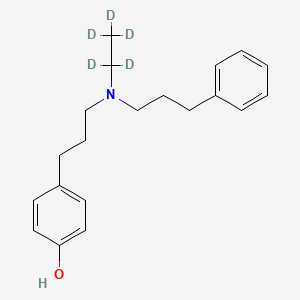
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as H3D13, is a deuterated form of a fatty acid that has been found to have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to reduce oxidative stress and increase the expression of antioxidant enzymes such as heme oxygenase-1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in lab experiments is that it is a deuterated form of a fatty acid, which makes it more stable and bioavailable than the original fatty acid. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can be easily synthesized using deuterium gas. One limitation of using (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13. One area of research could be the development of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13-based therapies for inflammatory diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 and its potential interactions with other compounds. Finally, more research is needed to determine the optimal dosage and administration method for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 in humans.
Méthodes De Synthèse
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can be synthesized by the reduction of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid using deuterium gas. The resulting compound is a deuterated form of the original fatty acid, which has been shown to have increased stability and bioavailability.
Applications De Recherche Scientifique
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYTNQMVAFHGS-QKGPRPOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)


